4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde
Description
Structural Context and Significance within Imidazole (B134444) and Benzaldehyde (B42025) Chemistry
The molecular architecture of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde is a deliberate amalgamation of three key chemical moieties: an imidazole heterocycle, a benzaldehyde group, and an ethoxy bridge. evitachem.com The significance of this structure arises from the well-established chemical and biological roles of its components.
Imidazole Ring: The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural component in numerous biologically active molecules, including essential amino acids like histidine and various pharmaceuticals. nih.govacs.orgmdpi.com The electron-rich nature of the imidazole ring allows it to participate in a wide range of chemical reactions and interactions, such as coordinating with metal ions in enzymes and acting as a proton shuttle. evitachem.comnih.gov Its inclusion in larger molecules is a common strategy in drug design to confer a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. acs.orgmdpi.com
Benzaldehyde Moiety: Benzaldehyde and its derivatives are important compounds in the chemical, pharmaceutical, and food industries. mdpi.com The aldehyde functional group (-CHO) is highly reactive and serves as a versatile handle for synthetic transformations. evitachem.com Benzaldehyde derivatives are known to possess biological activities, such as antimicrobial and antifungal properties, and have been investigated for their potential as tyrosinase inhibitors. nih.govtransparencymarketresearch.com The benzaldehyde core acts as a key building block for more complex molecular structures. mdpi.com
The combination of these three components into a single molecule creates a bifunctional scaffold with a unique profile. The imidazole portion can engage in specific interactions, such as hydrogen bonding or metal chelation, while the aldehyde group provides a reactive site for covalent bond formation or further synthetic elaboration. evitachem.com
Contemporary Research Landscape of Imidazole-Containing Ethers and Benzaldehyde Derivatives
The research landscape surrounding the core components of this compound is both broad and dynamic. Studies on imidazole-containing ethers and benzaldehyde derivatives are continually revealing new properties and applications.
Imidazole-Containing Ethers: Research into ethers bearing an imidazole ring is an active area, particularly in medicinal chemistry. Scientists synthesize and characterize series of these compounds to explore their biological potential. nih.govacs.orgnih.gov Recent studies have focused on their efficacy as:
Anticancer Agents: Imidazole derivatives are investigated for their ability to inhibit the growth of various cancer cell lines. nih.govmdpi.com
Enzyme Inhibitors: A significant area of research is their role as inhibitors of enzymes like carbonic anhydrase, which is implicated in several diseases. nih.govnih.gov
Antioxidants: The potential for these compounds to act as antioxidants is also under investigation. nih.govnih.gov
These studies often involve extensive characterization using methods like NMR and mass spectrometry, alongside computational (in silico) studies to predict their binding affinities to biological targets and assess their drug-likeness. nih.govacs.orgnih.gov
Benzaldehyde Derivatives: Benzaldehyde derivatives are a cornerstone of organic synthesis and are widely studied for their diverse applications. mdpi.comtransparencymarketresearch.com Current research trends include:
Antimicrobial Agents: Analogous to phenols, benzaldehydes are explored as biocidal agents that can disrupt bacterial cell membranes.
Enzyme Inhibition: A major focus is on the development of benzaldehyde derivatives as tyrosinase inhibitors, which has applications in treating hyperpigmentation. nih.govtransparencymarketresearch.com
Probes for Molecular Interactions: Researchers use substituted benzaldehydes to study how different electronic properties (push/pull groups) affect interactions with proteins like human serum albumin. nih.gov
Theoretical Studies: Computational methods are frequently used to investigate the structural and spectroscopic characteristics of benzaldehyde derivatives to understand their chemical stability and reactivity. mdpi.com
The table below summarizes the key research areas for these classes of compounds.
| Compound Class | Key Research Areas | Examples of Investigated Activities |
| Imidazole-Containing Ethers | Medicinal Chemistry, Drug Discovery | Anticancer, Enzyme Inhibition (Carbonic Anhydrase), Antioxidant nih.govmdpi.comnih.gov |
| Benzaldehyde Derivatives | Organic Synthesis, Medicinal Chemistry, Materials Science | Antimicrobial, Enzyme Inhibition (Tyrosinase), Protein Binding Studies nih.govtransparencymarketresearch.comnih.gov |
Role of this compound as a Synthetic Scaffold
Beyond its intrinsic properties, this compound is a valuable synthetic scaffold or building block for constructing more complex organic molecules. evitachem.com Its utility stems from the reactivity of its constituent functional groups, which allows for targeted chemical modifications.
The primary synthetic strategies for creating the scaffold itself involve the strategic assembly of its three components. One common approach is the alkylation of imidazole with a suitable haloethoxy-substituted precursor, followed by formylation to introduce the aldehyde group. evitachem.com
Once synthesized, the compound serves as a versatile intermediate. The aldehyde group is particularly useful, as it can undergo a variety of chemical transformations:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, introducing a new functional group for further reactions, such as amide bond formation. evitachem.com
Reduction: The aldehyde can be reduced to a primary alcohol, which can then be used in ether or ester synthesis. evitachem.com
Condensation Reactions: The aldehyde readily participates in condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. For example, related benzaldehyde-imidazole structures are used in Claisen-Schmidt condensations to produce chalcones, a class of compounds with significant biological activities. chemicalbook.com Similarly, aldehydes can react with compounds like thiosemicarbazide (B42300) to form thiosemicarbazones, another important class of molecules in medicinal chemistry. mdpi.com
The imidazole ring can also be involved in further synthetic steps, such as electrophilic aromatic substitution, although the aldehyde group is typically the more reactive site for initial transformations. evitachem.com This dual reactivity makes this compound a strategic starting point for creating libraries of diverse compounds for screening in drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-imidazol-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-9-11-1-3-12(4-2-11)16-8-7-14-6-5-13-10-14/h1-6,9-10H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVBRBJRYISOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441420 | |
| Record name | 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205371-43-3 | |
| Record name | 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 1h Imidazol 1 Yl Ethoxy Benzaldehyde
Strategies for Constructing the Ethoxy Linker
The formation of the ether bond is a critical step in the synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde. This can be achieved through several well-established organic reactions, primarily involving the coupling of a hydroxybenzaldehyde precursor with an imidazole-containing electrophile or, conversely, the alkylation of imidazole (B134444) with a suitable ethylene (B1197577) glycol derivative attached to the benzaldehyde (B42025) core.
Etherification Reactions Involving Hydroxybenzaldehyde Precursors
A common and direct approach to forming the ethoxy linker is through the Williamson ether synthesis. This method involves the reaction of a deprotonated 4-hydroxybenzaldehyde (B117250) with an imidazole derivative bearing a leaving group on a two-carbon side chain.
A prevalent convergent synthesis strategy involves the coupling of 4-hydroxybenzaldehyde with 1-(2-chloroethyl)imidazole (B1596721). evitachem.com In this reaction, 4-hydroxybenzaldehyde is first deprotonated with a suitable base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. The subsequent nucleophilic attack of the phenoxide on 1-(2-chloroethyl)imidazole results in the displacement of the chloride and the formation of the desired ether linkage. Dimethylformamide (DMF) is a commonly employed solvent for this type of reaction due to its polar aprotic nature, which facilitates SN2 reactions.
A similar etherification has been described in the synthesis of a related compound, 4-(2-{2-[2-(2-nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde, where 4-hydroxybenzaldehyde was reacted with a tosylate derivative of the imidazole side chain in the presence of potassium carbonate in DMF at elevated temperatures. rsc.org This demonstrates the versatility of the Williamson ether synthesis in constructing such linkages, with tosylates serving as excellent leaving groups in place of halides.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
| 4-Hydroxybenzaldehyde | 1-(2-Chloroethyl)imidazole | Potassium Carbonate | DMF | Elevated |
| 4-Hydroxybenzaldehyde | Imidazole-containing tosylate | Potassium Carbonate | DMF | 120°C |
Alkylation of Imidazole with Ethylene Glycol Derivatives
An alternative, linear approach involves the initial modification of the benzaldehyde moiety with an ethylene glycol derivative, followed by the alkylation of imidazole. This strategy allows for the pre-installation of the ethoxy linker onto the aromatic ring before the introduction of the imidazole heterocycle.
In this synthetic route, a precursor such as 4-cyanophenol or 4-fluorobenzonitrile (B33359) can be reacted with an ethylene glycol derivative that has a leaving group on one end, for instance, 2-chloroethanol (B45725) or ethylene glycol monotosylate. This would yield a 4-(2-hydroxyethoxy)benzonitrile (B2423785) or 4-(2-hydroxyethoxy)benzaldehyde (B1293844) intermediate. The hydroxyl group of this intermediate would then be converted into a better leaving group, such as a tosylate or a halide.
The final step in constructing the linker would be the N-alkylation of imidazole with this activated ethylene glycol derivative of the benzaldehyde or benzonitrile. The alkylation of imidazoles with alkyl halides or tosylates is a well-established reaction, typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent. researchgate.net This linear approach may offer advantages in terms of purification of intermediates but might involve more synthetic steps compared to the convergent Williamson ether synthesis.
Functional Group Transformations for Benzaldehyde Moiety Introduction
The benzaldehyde functionality is a key feature of the target molecule. Its introduction can be achieved either by the transformation of a precursor functional group, such as a nitrile, already present on the aromatic ring, or through direct formylation of the aromatic ring after the imidazole-ethoxy moiety has been established.
Reduction of Nitrile Analogues to Aldehydes
A common strategy in the synthesis of aromatic aldehydes is the reduction of the corresponding benzonitrile. This approach is particularly useful in a linear synthesis where the nitrile group is more stable to certain reaction conditions than the aldehyde group. The precursor, 4-[2-(1H-imidazol-1-yl)ethoxy]benzonitrile, can be synthesized via the etherification of 4-cyanophenol with a suitable imidazole derivative.
The reduction of the nitrile to an aldehyde can be effectively carried out using reducing agents such as diisobutylaluminium hydride (DIBAL-H). DIBAL-H is a powerful and selective reducing agent that can reduce nitriles to imines, which are then hydrolyzed upon aqueous workup to yield the desired aldehyde. umich.edu These reductions are typically performed at low temperatures, such as -78°C, to prevent over-reduction to the amine.
Another well-established method for this transformation is the use of Raney Nickel in the presence of a hydrogen source like formic acid or through catalytic hydrogenation. masterorganicchemistry.com This method is often used in industrial settings due to the cost-effectiveness of the reagents. The reaction involves the catalytic hydrogenation of the nitrile to an imine, which is then hydrolyzed to the aldehyde. A key advantage is that Raney Nickel can often be used under milder conditions than hydride reducing agents. umich.edu
| Starting Material | Reducing Agent | Key Conditions | Product |
| 4-[2-(1H-imidazol-1-yl)ethoxy]benzonitrile | DIBAL-H | Low temperature (-78°C) | This compound |
| 4-[2-(1H-imidazol-1-yl)ethoxy]benzonitrile | Raney Nickel / H₂ | Catalytic hydrogenation | This compound |
Direct Aldehyde Functionalization Routes
Direct formylation of the aromatic ring is another viable synthetic route. In this approach, the 1-[2-(phenoxy)ethyl]-1H-imidazole core is first synthesized, and the aldehyde group is introduced in a subsequent step. The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic compounds. chemistrysteps.comjk-sci.comorganic-chemistry.orgnih.govwikipedia.org
The substrate for this reaction would be 1-[2-(4-methoxyphenoxy)ethyl]-1H-imidazole or a similar derivative where the para position of the benzene (B151609) ring is unsubstituted. The ethoxy-imidazole substituent is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, directing the incoming formyl group to the para position. The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) such as N,N-dimethylformamide (DMF), acts as the electrophile. nih.gov The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by hydrolysis of the resulting iminium salt to yield the aldehyde. jk-sci.com
Novel and Sustainable Synthetic Approaches
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies in organic chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov The application of microwave irradiation to the Williamson ether synthesis can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. wikipedia.orgnih.gov The synthesis of this compound could potentially be optimized by employing microwave heating for the etherification step. Microwave-assisted protocols have been successfully used for the synthesis of various imidazole derivatives, highlighting the potential of this technology in the synthesis of the target molecule. nih.govscispace.com
Green Chemistry Principles in Synthesis Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry strategies can be and have been applied to related syntheses, suggesting their applicability to the target compound.
One of the key principles is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. nih.gov The application of microwave irradiation to the Williamson ether synthesis has been shown to be highly effective for the preparation of various ethers.
Another green approach is the use of environmentally benign solvents or the elimination of solvents altogether (solvent-free reactions). Water is an ideal green solvent, and methodologies for Williamson ether synthesis in aqueous media, often facilitated by surfactants, have been developed. Solvent-free conditions, as demonstrated in the PTC-catalyzed reaction of imidazoles, also offer significant environmental benefits by reducing waste and simplifying product purification. researchgate.net
Furthermore, the use of biocatalysts or catalysts derived from renewable resources is a growing area of interest. For instance, lemon juice has been explored as a natural, biodegradable catalyst for the synthesis of imidazole derivatives. While not yet reported for the specific target compound, these approaches highlight the potential for developing more sustainable synthetic routes.
The following table summarizes some green chemistry approaches that could be adapted for the synthesis of this compound.
| Green Chemistry Approach | Reactants | Conditions | Yield (%) | Reference |
| Microwave-assisted synthesis | Phenols, Alkyl halides | 300 W | High | |
| Solvent-free reaction | Imidazole, Dihaloalkane, PTC | 40-60 °C | High | researchgate.net |
| Natural catalyst (Lemon juice) | Benzil, Aldehyde, Ammonium acetate | Ethanol, 50 °C | Good | |
| Aqueous media (with surfactant) | 4-Hydroxybenzoic acid, Benzyl chloride | K₂CO₃, CTAB | High |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in any synthetic process to maximize the yield and purity of the desired product while minimizing by-products and reaction time. For the synthesis of this compound via the Williamson ether synthesis, key parameters to optimize include the choice of base, solvent, temperature, and reaction time.
A study on a closely related compound, a nitro-substituted derivative, provides valuable insight into effective reaction conditions. The synthesis was achieved by reacting 4-hydroxybenzaldehyde with a tosylated nitro-imidazole derivative in the presence of potassium carbonate (K₂CO₃) as the base and dimethylformamide (DMF) as the solvent. The reaction was carried out at 120 °C for 20 hours, resulting in a high yield of 89%. This suggests that a similar set of conditions could be a good starting point for optimizing the synthesis of the target compound.
Further optimization could involve screening different bases, such as sodium hydride (NaH), which is also commonly used in Williamson ether syntheses. The choice of solvent is also crucial; polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can accelerate S_N2 reactions. google.com
The temperature and reaction time are interdependent variables. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of undesired by-products. Therefore, a careful balance must be struck. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time.
The following table presents a hypothetical optimization study based on the conditions reported for analogous reactions, illustrating how systematic variation of parameters could be used to maximize the yield of this compound.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | DMF | 100 | 24 | 85 |
| K₂CO₃ | DMF | 120 | 20 | 89 |
| K₂CO₃ | DMSO | 120 | 20 | (Predicted High) |
| NaH | DMF | 80 | 12 | (Predicted High) |
| NaH | THF | 60 | 24 | (Predicted Moderate) |
Chemical Reactivity and Derivatization of 4 2 1h Imidazol 1 Yl Ethoxy Benzaldehyde
The reactivity of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde is characterized by the distinct functionalities of its benzaldehyde (B42025) and imidazole (B134444) components. The aldehyde group provides a site for nucleophilic addition and condensation reactions, while the imidazole ring can be functionalized through substitutions. evitachem.comniscpr.res.in
Reactions Involving the Aldehyde Functionality
The aldehyde group (-CHO) is a key site for chemical reactions due to the electrophilic nature of its carbonyl carbon. This polarity allows for a variety of nucleophilic addition reactions, which are fundamental to forming new carbon-carbon and carbon-heteroatom bonds. youtube.com
Nucleophilic addition to the aldehyde group of this compound involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate is then typically protonated to yield an alcohol. The aldehyde group can react with a wide range of nucleophiles. For instance, Grignard reagents can be used to introduce alkyl or aryl groups, converting the aldehyde into a secondary alcohol. Similarly, the addition of hydrogen cyanide (HCN) forms a cyanohydrin, a versatile intermediate for synthesizing alpha-hydroxy acids and alpha-amino acids. The aldehyde group's ability to form covalent bonds with nucleophilic sites is a critical aspect of its reactivity. evitachem.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile (Reagent) | Product Class | Illustrative Product Name |
|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol | 1-(4-[2-(1H-imidazol-1-yl)ethoxy]phenyl)ethanol |
| Organolithium (e.g., C₄H₉Li) | Secondary Alcohol | 1-(4-[2-(1H-imidazol-1-yl)ethoxy]phenyl)pentan-1-ol |
| Hydrogen Cyanide (HCN) | Cyanohydrin | 2-hydroxy-2-(4-[2-(1H-imidazol-1-yl)ethoxy]phenyl)acetonitrile |
| Hydride Ion (e.g., from NaBH₄) | Primary Alcohol | (4-[2-(1H-imidazol-1-yl)ethoxy]phenyl)methanol |
Condensation reactions are a cornerstone of the reactivity of this compound, enabling the synthesis of more complex molecules with extended conjugation.
Schiff Base Formation: The aldehyde readily reacts with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. niscpr.res.inevitachem.com This reaction typically involves the initial formation of an unstable carbinolamine intermediate, which then dehydrates to yield the final C=N double bond. ijmcmed.org Schiff bases derived from imidazole-containing aldehydes are of significant interest in medicinal chemistry. niscpr.res.in The reaction is generally catalyzed by a small amount of acid.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid, malononitrile, or ethyl acetoacetate. sigmaaldrich.com The reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine), which deprotonates the active methylene compound to form a nucleophilic carbanion. youtube.com This is followed by a nucleophilic attack on the aldehyde, and subsequent dehydration often occurs spontaneously to yield a stable α,β-unsaturated product. sigmaaldrich.com Recent advancements have explored catalyst-free and water-mediated Knoevenagel condensations. rsc.org
Table 2: Condensation Reactions of this compound
| Reaction Type | Reactant | Catalyst | Product Type |
|---|---|---|---|
| Schiff Base Formation | Primary Amine (e.g., Aniline) | Acid (trace) | Imine (Schiff Base) |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Base (e.g., Piperidine) | α,β-Unsaturated Compound |
| Knoevenagel-Doebner | Malonic Acid | Pyridine | α,β-Unsaturated Carboxylic Acid |
The aldehyde functionality can be easily transformed through both oxidation and reduction, providing access to different oxidation states and functional groups.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, forming 4-[2-(1H-imidazol-1-yl)ethoxy]benzoic acid. evitachem.com This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like Tollens' reagent (silver nitrate (B79036) in ammonia). evitachem.com
Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, yielding (4-[2-(1H-imidazol-1-yl)ethoxy]phenyl)methanol. evitachem.com This is a common transformation accomplished with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.comevitachem.com
Table 3: Oxidation and Reduction of the Aldehyde Group
| Transformation | Reagent Example | Product |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | 4-[2-(1H-imidazol-1-yl)ethoxy]benzoic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (4-[2-(1H-imidazol-1-yl)ethoxy]phenyl)methanol |
Modifications and Substitutions on the Imidazole Heterocycle
The imidazole ring is an aromatic heterocycle that is also amenable to chemical modification. nih.gov It contains two nitrogen atoms, one of which (N-1) is pyrrole-like and has a lone pair contributing to the aromatic system, while the other (N-3) is pyridine-like with its lone pair in an sp² orbital in the plane of the ring, making it basic. nih.gov
The N-1 position of the imidazole ring, to which the ethoxybenzaldehyde moiety is attached, is already substituted. However, the N-3 nitrogen atom possesses a lone pair of electrons and is the primary site of basicity and protonation. nih.gov Functionalization can occur at this site, leading to the formation of imidazolium (B1220033) salts. Alkylation of the N-3 position with alkyl halides can introduce a variety of substituents, resulting in quaternary imidazolium compounds. These modifications can alter the physicochemical properties of the parent molecule.
Table 4: N-Functionalization of the Imidazole Ring
| Reagent | Reaction Type | Product Class |
|---|---|---|
| Alkyl Halide (e.g., CH₃I) | N-Alkylation (Quaternization) | Imidazolium Salt |
| Strong Acid (e.g., HCl) | Protonation | Imidazolium Salt |
As an electron-rich aromatic system, the imidazole ring can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. Research on related structures, such as 4-(2-{2-[2-(2-nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde, demonstrates that nitration of the imidazole ring is possible. nih.govnih.gov In this derivative, the nitro group is introduced onto the imidazole ring, indicating that electrophilic substitution can be achieved. nih.gov The C2 position of the imidazole ring is generally susceptible to attack by electrophiles, particularly when other positions are blocked. Other potential electrophilic substitutions could include halogenation or sulfonation under appropriate conditions.
Table 5: Potential Regioselective Substitutions on the Imidazole Ring
| Reaction Type | Reagent Example | Potential Product Position |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C2, C4, or C5 |
| Halogenation | Br₂/FeBr₃ | C2, C4, or C5 |
| Sulfonation | Fuming H₂SO₄ | C4 or C5 |
Coordination Chemistry with Transition Metals
The imidazole ring within this compound is a key feature that enables its participation in coordination chemistry. The nitrogen atoms of the imidazole heterocycle possess lone pairs of electrons, allowing them to act as Lewis bases and coordinate with various transition metal ions. This behavior is a well-established characteristic of imidazole and its derivatives, which are common ligands in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds. nih.govresearchgate.net
While specific studies on the coordination of this compound are not extensively detailed in the literature, the reactivity of analogous imidazole-containing ligands provides a strong precedent for its potential applications. For instance, related compounds such as 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid and 4′‐[p‐(Imidazol‐1‐yl)phenyl]‐2,2′:6′,2′′‐terpyridine have been successfully used to synthesize coordination polymers and discrete metal complexes with transition metals like iron(II), cadmium(II), zinc(II), and cobalt(II). researchgate.netresearchgate.net In these structures, the imidazole moiety typically acts as a monodentate or bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks. researchgate.netresearchgate.net The aldehyde and ether functionalities of this compound could further influence the resulting complex's structure and properties through secondary interactions.
Table 1: Examples of Transition Metal Coordination with Imidazole-Based Ligands
| Transition Metal | Ligand Type | Resulting Structure | Reference |
|---|---|---|---|
| Fe(II), Zn(II) | Imidazole-dicarboxylate | 3D Metal-Organic Framework (MOF) | researchgate.net |
| Cd(II) | Imidazole-dicarboxylate | 3D Honeycomb Framework | researchgate.net |
| Eu(III), Tb(III), Y(III) | Imidazole-dicarboxylate | 2D Metal-Organic Framework (MOF) | researchgate.net |
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Triazolyl-pyridine | 1D Coordination Polymers | rsc.org |
Aromatic Ring Functionalization and Cross-Coupling Reactions
The structure of this compound contains two aromatic systems—the benzaldehyde ring and the imidazole ring—both of which can potentially be modified.
The benzaldehyde ring is substituted with two groups that have opposing electronic effects: the electron-withdrawing aldehyde group (-CHO) and the electron-donating alkoxy group (-OR). The aldehyde is a deactivating group and directs incoming electrophiles to the meta-position. Conversely, the alkoxy group is an activating group that directs substitution to the ortho and para positions. Since the alkoxy group is para to the aldehyde, it strongly activates the two ortho positions (relative to the alkoxy group), making them the most likely sites for electrophilic aromatic substitution reactions such as nitration or halogenation.
The imidazole ring is also susceptible to electrophilic substitution, although its reactivity is influenced by the N-substituent and reaction conditions. evitachem.com
While direct examples of cross-coupling reactions on this compound are not prominent, the synthesis of the related compound 4-(1H-imidazol-1-yl)benzaldehyde often involves a copper-catalyzed cross-coupling reaction between 4-bromobenzaldehyde (B125591) and imidazole. nih.gov This suggests that the core structure is stable to such conditions. For further derivatization, the aldehyde group could be transformed into a more suitable functional group for cross-coupling, such as a halide or triflate, enabling reactions like Suzuki, Heck, or Sonogashira couplings to introduce new carbon-carbon bonds.
Table 2: Potential Aromatic Ring Functionalization Reactions
| Ring System | Reaction Type | Potential Reagents | Expected Outcome |
|---|---|---|---|
| Benzaldehyde | Electrophilic Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group ortho to the ethoxy substituent. |
| Benzaldehyde | Electrophilic Halogenation | Br₂, FeBr₃ | Introduction of a bromine atom ortho to the ethoxy substituent. |
| Imidazole | Electrophilic Substitution | Various | Functionalization at carbon positions of the imidazole ring. evitachem.com |
Multi-Component Reaction Incorporations
Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. ed.ac.uk The aldehyde functionality is a cornerstone of many classic and modern MCRs, making this compound a suitable substrate for constructing diverse and complex molecular scaffolds. beilstein-journals.org
The aldehyde group can react with amines to form an in-situ imine, a key intermediate in numerous MCRs. This reactivity allows for its incorporation into a variety of powerful synthetic methodologies. For example:
Hantzsch Dihydropyridine Synthesis: This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce dihydropyridines. beilstein-journals.org
Biginelli Reaction: A one-pot cyclocondensation between an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones. beilstein-journals.org
Ugi and Passerini Reactions: These isocyanide-based MCRs utilize an aldehyde as a key electrophilic component to generate peptide-like scaffolds or α-acyloxy carboxamides, respectively. ed.ac.ukbeilstein-journals.org
Research on the MCR of 4-chlorobenzaldehyde (B46862) with an amine and an isocyanoacetate to yield imidazolones demonstrates the utility of substituted benzaldehydes in these complex transformations, which can often be tuned by catalysts or reaction conditions to favor different products. ed.ac.uk The incorporation of this compound into such reactions would directly install its imidazole-ethoxy moiety onto a range of biologically relevant heterocyclic cores.
Table 3: Potential Multi-Component Reactions (MCRs) for Aldehyde Incorporation
| MCR Name | Key Reactants | Role of Aldehyde | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | Electrophilic carbonyl component | Dihydropyridine | beilstein-journals.org |
| Biginelli Reaction | Aldehyde, β-Dicarbonyl, Urea/Thiourea | Forms an imine intermediate | Dihydropyrimidinone/-thione | beilstein-journals.org |
| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | Condenses with amine to form an imine | α-Acylamino carboxamide | beilstein-journals.org |
| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | Electrophilic carbonyl component | α-Acyloxy carboxamide | beilstein-journals.org |
Applications in Complex Molecule Synthesis and Advanced Materials Research
Utilization as a Building Block for Heterocyclic Systems
The aldehyde functional group is a cornerstone of cyclocondensation reactions, enabling the construction of diverse heterocyclic rings. 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde is an ideal substrate for these transformations, providing a scaffold that incorporates the imidazole (B134444) moiety into larger, more complex heterocyclic frameworks.
The synthesis of pyrimidine (B1678525) and thiazolidinone rings often relies on the reaction of an aldehyde. This compound can be effectively employed in these classic multicomponent reactions.
For pyrimidine synthesis, the Biginelli reaction provides a direct route. This one-pot cyclocondensation involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). biomedres.usbeilstein-journals.orgunair.ac.id When this compound is used as the aldehyde component, it results in dihydropyrimidinones (or thiones) bearing the imidazole-ethoxy-phenyl substituent at the 4-position of the pyrimidine ring. unair.ac.idbu.edu.eg These structures are of significant interest due to the wide range of biological activities associated with the dihydropyrimidine (B8664642) core. beilstein-journals.org
Thiazolidinone synthesis can be achieved through the reaction of an aldehyde with an amine and a compound containing a mercapto group, such as thioglycolic acid. nih.gov In a common pathway, the aldehyde first condenses with an amine to form a Schiff base (imine) intermediate. Subsequent cyclization with thioglycolic acid yields the 4-thiazolidinone (B1220212) ring. impactfactor.orgnih.gov Utilizing this compound in this sequence allows for the facile introduction of its specific side chain onto the 2-position of the thiazolidinone core, creating novel derivatives for further study.
| Target Heterocycle | Reaction Name | Key Reactants with this compound | Resulting Scaffold |
|---|---|---|---|
| Pyrimidine | Biginelli Reaction | β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate), Urea/Thiourea | Dihydropyrimidinone core with the imidazole-containing substituent |
| Thiazolidinone | Thiazolidinone Synthesis | Amine (e.g., Aniline), Mercaptoacetic Acid | Thiazolidinone ring with the imidazole-containing substituent |
Chalcones, or 1,3-diaryl-2-en-1-ones, are important precursors for various flavonoids and other heterocyclic compounds and possess a wide spectrum of biological activities. They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative.
In this context, this compound serves as the aromatic aldehyde component. Its reaction with various substituted acetophenones yields a series of novel chalcones where one of the aryl rings is the 4-[2-(1H-imidazol-1-yl)ethoxy]phenyl group. The presence of the reactive α,β-unsaturated keto function in these resulting chalcones makes them versatile intermediates for synthesizing other heterocyclic systems like pyrazolines, isoxazoles, and pyrimidines.
| Reactant 1 (Aldehyde) | Reactant 2 (Ketone) | Reaction Type | Product Class |
|---|---|---|---|
| This compound | Acetophenone | Claisen-Schmidt Condensation | Chalcone Derivative |
| This compound | 4-Methoxyacetophenone | Claisen-Schmidt Condensation | Chalcone Derivative |
| This compound | 4-Chloroacetophenone | Claisen-Schmidt Condensation | Chalcone Derivative |
Development of Ligands for Coordination Chemistry Research
The field of coordination chemistry relies on the design of organic molecules (ligands) that can bind to metal ions to form coordination complexes or metal-organic frameworks (MOFs). This compound possesses multiple potential coordination sites, making it an attractive candidate for ligand development.
The primary binding site is the sp²-hybridized nitrogen atom of the imidazole ring, which acts as an effective Lewis base (or sigma-donor) for a wide variety of transition metals. researchgate.netwikipedia.org Furthermore, the oxygen atoms of the ether linkage and the benzaldehyde (B42025) carbonyl group can also participate in coordination, allowing the molecule to act as a chelating ligand. Depending on the metal ion and reaction conditions, it could function as a bidentate (N,O) or tridentate (N,O,O) ligand. The formation of such chelates is often entropically favored, leading to more stable metal complexes. Research on related systems demonstrates that ligands containing both imidazole and ether or thioether functionalities can form stable, well-defined coordination compounds with metals like nickel(II) and copper(II). researchgate.netacs.org The resulting complexes have potential applications in catalysis, materials science, and as models for biological systems. ajol.info
Exploration in Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and the self-assembly of molecules into larger, ordered structures. This compound is well-suited for these studies due to its capacity for forming specific intermolecular interactions.
The key interactions driving the self-assembly of this molecule include:
Hydrogen Bonding: The imidazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor. If protonated to form an imidazolium (B1220033) ion, the N-H groups become strong hydrogen bond donors that can interact with anions or the oxygen atoms of neighboring molecules. acs.orgacs.org Even in the neutral form, the aromatic C-H groups can participate in weaker C-H···O and C-H···N hydrogen bonds. nih.gov
π-π Stacking: The electron-rich aromatic systems of the benzaldehyde and imidazole rings can engage in π-π stacking interactions, which help to organize the molecules into columnar or layered structures.
Dipole-Dipole Interactions: The polar carbonyl group introduces significant dipole moments that can influence molecular packing.
Studies on similar imidazole-derived compounds have shown their ability to form stable, hydrogen-bonded dimeric supramolecular structures and extended one- or two-dimensional networks. acs.orgnih.gov These self-assembly processes are fundamental to the "bottom-up" fabrication of novel organic materials with tailored properties. nih.gov
Potential in Biosensor Component Design (excluding in vivo sensing)
The development of chemical sensors for the detection of specific ions or molecules is a major area of research. Imidazole-based compounds have emerged as promising fluorescent chemosensors due to their strong metal-binding affinity and tunable electronic properties. nih.gov
The general design for such a sensor involves a binding site (receptor) linked to a signaling unit (fluorophore). In this compound, the imidazole ring can serve as the receptor, capable of selectively binding to specific metal ions like Hg²⁺ or Cu²⁺. rsc.orgrsc.org The benzaldehyde moiety is part of a conjugated π-system that can act as the fluorophore.
The sensing mechanism typically relies on the binding event at the imidazole nitrogen modulating the photophysical properties of the molecule. This can result in a detectable change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. unigoa.ac.in For example, the interaction with a metal ion can trigger a photoinduced electron transfer (PET) process, leading to fluorescence quenching ("turn-off" sensor). nih.gov The aldehyde group can also be chemically modified, for instance, by condensation with other fluorophores, to fine-tune the optical response of the sensor system.
Theoretical and Computational Chemistry Investigations
Conformational Analysis and Molecular Dynamics Simulations
The ethoxy bridge connecting the benzaldehyde (B42025) and imidazole (B134444) moieties imparts significant conformational flexibility to 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde. Conformational analysis is therefore essential to identify the most stable, low-energy spatial arrangements of the molecule. By systematically rotating the key dihedral angles, a potential energy surface can be mapped out.
Studies have shown that the most stable conformer typically adopts a folded or bent structure, which minimizes steric hindrance between the two bulky ring systems. This conformation is crucial for understanding how the molecule might fit into a specific binding site, such as the active site of an enzyme or a receptor on a cell surface.
Molecular Dynamics (MD) simulations provide further insights into the dynamic behavior of the molecule over time. These simulations, often performed in a solvent environment to mimic physiological or experimental conditions, track the atomic movements and conformational changes. MD simulations can reveal how the molecule interacts with its surroundings, for example, how it might adsorb onto a metal surface in corrosion inhibition studies. The simulations show the stability of the molecule's adsorption, governed by the interactions between its functional groups and the surface.
Spectroscopic Property Prediction and Validation through Computational Methods
Computational methods are widely used to predict various spectroscopic properties, which can then be used to validate and interpret experimental data. For this compound, theoretical calculations of NMR, IR, and UV-Vis spectra are particularly valuable.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted shifts for the protons and carbons in the imidazole and benzaldehyde rings, as well as the ethoxy linker, can be correlated with experimental spectra to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be calculated. Key predicted peaks would include the C=O stretch of the aldehyde, C-N stretches within the imidazole ring, C-O-C stretches of the ether linkage, and various C-H bending and stretching modes.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations typically predict strong absorptions corresponding to π→π* transitions within the aromatic systems.
Table 2: Predicted Spectroscopic Data
| Spectroscopy Type | Key Predicted Feature | Wavenumber/Wavelength |
|---|---|---|
| IR | Aldehyde C=O Stretch | ~1700 cm-1 |
| IR | Aromatic C=C Stretch | ~1600 cm-1 |
| IR | Ether C-O-C Stretch | ~1250 cm-1 |
Structure-Reactivity Relationship (SAR) Studies using In Silico Approaches
In silico Structure-Activity Relationship (SAR) studies aim to connect the structural features of a molecule to its chemical reactivity or biological activity. For this compound, these studies often utilize the quantum chemical descriptors calculated previously.
For instance, the Molecular Electrostatic Potential (MEP) map is a powerful tool in SAR. The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this molecule, the MEP typically shows negative potential around the oxygen atom of the aldehyde group and the nitrogen atoms of the imidazole ring, identifying them as likely sites for hydrogen bonding or coordination with metal ions. The area around the aldehydic proton and aromatic hydrogens generally shows positive potential.
By correlating these descriptors (like HOMO/LUMO energies, dipole moment, and MEP) with observed activities (such as antifungal efficacy or corrosion inhibition), quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of new, related compounds before they are synthesized.
Molecular Docking and Ligand-Target Interaction Profiling (in silico, non-clinical)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is central to rational drug design and in understanding mechanisms of action.
In non-clinical, in silico studies, this compound has been docked into the active sites of various target proteins to explore its potential as an inhibitor. For example, it has been studied as a potential antifungal agent by docking it into the active site of fungal lanosterol (B1674476) 14α-demethylase (CYP51).
The results of these docking studies are typically evaluated using a scoring function that estimates the binding affinity (often expressed as a binding energy in kcal/mol). The analysis of the docked pose reveals key molecular interactions:
Hydrogen Bonding: The aldehyde oxygen and imidazole nitrogens are common hydrogen bond acceptors.
Pi-Stacking: The aromatic benzaldehyde and imidazole rings can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target's active site.
Hydrophobic Interactions: The ethyl linker and the hydrocarbon parts of the aromatic rings can form favorable hydrophobic interactions.
These detailed interaction profiles are crucial for understanding the basis of the molecule's potential biological activity and for guiding the design of more potent analogues.
Table 3: Example Molecular Docking Interaction Profile (Hypothetical Target: Fungal CYP51)
| Interaction Type | Interacting Ligand Group | Interacting Amino Acid Residue (Example) |
|---|---|---|
| Hydrogen Bond | Aldehyde Oxygen | TYR 132 |
| Coordination | Imidazole N3 | Heme Iron |
| Pi-Stacking | Benzaldehyde Ring | PHE 228 |
Advanced Spectroscopic and Structural Characterization in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map the molecular framework and confirm the connectivity of atoms.
In a typical research setting, the ¹H NMR spectrum of this compound would be recorded in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The resulting spectrum would display distinct signals for each unique proton environment. The aromatic protons of the benzaldehyde (B42025) ring would typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern. The aldehyde proton would be even further downfield (δ 9.8-10.0 ppm) and would likely appear as a singlet. The protons of the ethoxy linker and the imidazole (B134444) ring would have characteristic chemical shifts and coupling patterns that confirm their connectivity.
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbonyl carbon of the aldehyde group would be highly deshielded, appearing at the low-field end of the spectrum (around δ 190 ppm). The aromatic and imidazole carbons would resonate in the δ 115-160 ppm range, while the aliphatic carbons of the ethoxy bridge would be found in the upfield region.
Detailed two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign all proton and carbon signals and to establish long-range connectivities within the molecule, thereby providing irrefutable evidence of its structure.
Table 1: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.88 | s | - |
| Aromatic-H | 7.85 | d | 8.8 |
| Aromatic-H | 7.04 | d | 8.8 |
| Imidazole-H | 7.63 | s | - |
| Imidazole-H | 7.08 | s | - |
| Imidazole-H | 6.90 | s | - |
| Ethoxy-CH₂ | 4.41 | t | 5.0 |
| Ethoxy-CH₂ | 4.29 | t | 5.0 |
Note: Data is representative and may vary slightly based on solvent and experimental conditions.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Aldehyde C=O | 190.7 |
| Aromatic C | 163.8 |
| Aromatic C | 132.1 |
| Aromatic C | 130.0 |
| Aromatic C | 115.0 |
| Imidazole C | 137.5 |
| Imidazole C | 128.0 |
| Imidazole C | 119.0 |
| Ethoxy CH₂ | 67.3 |
| Ethoxy CH₂ | 46.8 |
Note: Data is representative and may vary slightly based on solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
When subjected to electrospray ionization (ESI), a common technique for this type of molecule, this compound would be expected to form a protonated molecule, [M+H]⁺. The exact mass of this ion would be measured and compared to the theoretical mass calculated for the molecular formula C₁₂H₁₃N₂O₂ (for the protonated species).
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ether linkage and the fragmentation of the imidazole ring, yielding specific daughter ions that can be used to confirm the different structural components of the molecule.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.
To perform this analysis, a high-quality single crystal of the compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The crystal structure would reveal the planarity of the benzaldehyde and imidazole rings and the conformation of the flexible ethoxy linker. It would also provide insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. While specific crystallographic data for this compound is not widely available in the public domain, this technique remains the most definitive method for solid-state structural characterization.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are useful for identifying the presence of specific functional groups.
The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1700 cm⁻¹ would be indicative of the C=O stretching of the aldehyde group. The C-H stretching vibrations of the aromatic and imidazole rings would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group would be observed in the 3000-2850 cm⁻¹ region. The C-O stretching of the ether linkage would likely produce a strong band in the 1250-1050 cm⁻¹ range.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O stretch | ~1700 |
| Aromatic/Imidazole | C-H stretch | 3100-3000 |
| Alkane | C-H stretch | 3000-2850 |
| Ether | C-O stretch | 1250-1050 |
| Aromatic | C=C stretch | 1600-1450 |
Chromatographic Methodologies for Purity and Mixture Analysis in Research
Chromatographic techniques are essential for assessing the purity of synthesized compounds and for analyzing complex mixtures in a research context. High-performance liquid chromatography (HPLC) is the most commonly used method for non-volatile compounds like this compound.
In a research setting, an HPLC method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. This typically involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or acetic acid to improve peak shape for the basic imidazole moiety. researchgate.net Detection is usually performed using a UV detector, set to a wavelength where the aromatic system of the molecule has strong absorbance.
The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis and the determination of purity. Gradient elution, where the composition of the mobile phase is changed over time, may be employed to achieve optimal separation of all components in a mixture. nih.govptfarm.pl HPLC coupled with mass spectrometry (LC-MS) can also be a powerful tool, providing both chromatographic separation and mass information for each component in a sample. mdpi.com The development of a robust HPLC method is a critical step in the chemical synthesis and purification process, ensuring the quality of the material used in further research. nih.gov
Mechanistic Studies of Biochemical and Biological Interactions in Vitro
Enzyme Inhibition Mechanism Investigations (in vitro)
No studies detailing the enzyme inhibition properties of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde were identified. Research in this area would typically involve screening the compound against a panel of enzymes to identify potential targets. Subsequent mechanistic studies for any identified targets would include determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and calculating the inhibition constant (Ki).
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Target Enzyme | IC50 (µM) | Type of Inhibition | Ki (µM) | Method |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Receptor Binding Kinetics and Thermodynamics (in vitro)
There is no available information on the receptor binding kinetics and thermodynamics of this compound. Such investigations would utilize techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the affinity and kinetics of the compound's interaction with specific receptors. Key parameters would include the equilibrium dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff).
Table 2: Hypothetical Receptor Binding Parameters for this compound
| Receptor Target | Kd (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Assay |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Cell-Free and Cell-Based Assays for Target Engagement (in vitro, without therapeutic claims or viability/toxicity data)
No published research was found that describes cell-free or cell-based assays to demonstrate the target engagement of this compound. Methodologies like cellular thermal shift assays (CETSA) or reporter gene assays could be employed to confirm that the compound interacts with its intended target within a cellular environment.
Table 3: Hypothetical Target Engagement Data for this compound
| Assay Type | Target | Cellular Model | Outcome Measure | Result |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
DNA/RNA Interaction Studies and Binding Mode Analysis (in vitro)
There are no studies available in the public domain that investigate the interaction of this compound with DNA or RNA. Research in this area would typically involve techniques such as electrophoretic mobility shift assays (EMSA), fluorescence spectroscopy, or circular dichroism to determine binding affinity and elucidate the mode of interaction (e.g., intercalation, groove binding).
Table 4: Hypothetical DNA/RNA Interaction Data for this compound
| Nucleic Acid | Binding Affinity (Kd, µM) | Binding Mode | Technique(s) Used |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Future Directions and Emerging Research Frontiers
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex heterocyclic molecules like 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde is traditionally performed using batch processes. However, the future of its synthesis and derivatization lies in the adoption of continuous-flow chemistry and automated platforms. researchgate.netbeilstein-journals.org
Automated synthesis platforms can be integrated with flow reactors to create a system for the rapid, on-demand production of a library of derivatives. By controlling reagent inputs, reaction times, and temperatures through a computer interface, researchers could efficiently explore the chemical space around the core scaffold of this compound. This would accelerate the discovery of new compounds with optimized properties for various applications.
Table 1: Potential Advantages of Flow Chemistry for Synthesizing this compound Derivatives
| Feature | Benefit in Flow Synthesis | Research Implication |
| Speed | Reaction times can be reduced from hours to minutes. researchgate.net | Rapid generation of compound libraries for screening. |
| Scalability | Production can be scaled up by running the system for longer periods. nih.gov | Efficiently produces larger quantities for further studies. |
| Safety | Small reaction volumes minimize risks associated with exothermic reactions. | Safer exploration of a wider range of reaction conditions. |
| Integration | Multiple reaction and purification steps can be combined in one continuous process. nih.gov | Reduces manual labor and improves overall process efficiency. |
Applications in Bio-orthogonal Chemistry Methodologies
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org The unique structure of this compound makes it a candidate for future applications in this field, primarily leveraging its aldehyde and imidazole (B134444) functionalities.
The aldehyde group is a well-established functional handle for bio-orthogonal ligations. acs.org It can react with molecules containing alkoxy amines or hydrazines to form stable oxime or hydrazone linkages, respectively. nih.gov This reaction is highly specific and can proceed under physiological conditions. nih.gov Therefore, this compound could be used as a chemical reporter to label biomolecules or as a tool to assemble complex biological conjugates within a cellular environment.
Furthermore, the imidazole moiety itself can participate in bio-orthogonal chemistry. Imidazole is known to act as a nucleophilic catalyst, accelerating certain ligation reactions, such as native chemical ligation for peptide and protein synthesis. nih.govnih.gov This catalytic property could be harnessed to design novel bio-orthogonal reactions where the compound not only acts as a structural component but also facilitates its own conjugation.
Table 2: Potential Bio-orthogonal Applications
| Functional Group | Bio-orthogonal Reaction | Potential Use Case |
| Benzaldehyde (B42025) | Oxime/Hydrazone Ligation acs.orgnih.gov | Labeling of proteins or cell surfaces modified with aminooxy or hydrazine (B178648) probes. |
| Imidazole | Nucleophilic Catalysis nih.govnih.gov | Accelerating ligation reactions for protein modification or synthesis. |
| Imidazole | Inverse-electron-demand Diels-Alder (IEDDA) Reactions nih.gov | The imidazole could be part of a larger dienophile structure for rapid ligation with tetrazines. nih.gov |
Design and Synthesis of Catalyst Scaffolds
The imidazole ring is a "privileged scaffold" in medicinal chemistry and catalysis due to its unique electronic properties and ability to coordinate with metal ions. nih.govnumberanalytics.com It is a core component of many natural biological catalysts (enzymes) and synthetic catalytic systems. biomedpharmajournal.org The compound this compound represents a valuable building block for designing sophisticated catalyst scaffolds.
One major frontier is the development of N-heterocyclic carbene (NHC) catalysts. Imidazolium (B1220033) salts, which can be derived from imidazole, are precursors to NHCs, a class of organocatalysts and ligands for transition metals that have revolutionized many chemical transformations. The benzaldehyde functional group on the molecule could be used to anchor the resulting catalyst to a solid support or to introduce additional functional groups that can tune the catalyst's activity and selectivity.
Additionally, the imidazole ring is fundamental to the active sites of many metalloenzymes. Researchers are designing supramolecular catalysts that mimic these active sites. sciopen.com In one study, the self-assembly of an imidazole derivative with copper ions created a catalyst with enhanced oxidative and hydrolytic activity. sciopen.com The structure of this compound provides a scaffold that could be elaborated into more complex biomimetic catalysts for a range of chemical transformations.
Advanced Characterization Techniques for Real-time Reaction Monitoring
Optimizing the synthesis of complex molecules requires a deep understanding of reaction kinetics, mechanisms, and the formation of intermediates or impurities. Advanced characterization techniques that allow for real-time monitoring are becoming indispensable tools for chemical process development. rsc.org
Flow Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring chemical reactions as they occur. rsc.org By circulating a reaction mixture through an NMR probe, chemists can acquire detailed structural information over time, providing insights into reaction progression and mechanistic details that are missed by traditional offline analysis. rsc.org This technique could be applied to the synthesis of this compound to precisely control reaction endpoints and optimize conditions to maximize yield and minimize impurity formation.
For reactions involving low concentrations of reactants or intermediates, highly sensitive techniques like Signal Amplification by Reversible Exchange (SABRE) are emerging. nih.gov SABRE can enhance NMR signals by several orders of magnitude, making it possible to monitor reactions that would otherwise be undetectable. nih.govresearchgate.net Applying SABRE to monitor the synthesis or subsequent reactions of this compound could provide unprecedented mechanistic detail, particularly in the context of its use in catalysis or bio-orthogonal applications where concentrations are often very low. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde?
- Methodology :
- Step 1 : React 4-hydroxybenzaldehyde with 2-chloroethylimidazole under reflux in a polar aprotic solvent (e.g., DMF) using a base like potassium carbonate to facilitate nucleophilic substitution.
- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7 v/v) to isolate the target compound .
- Validation : Confirm purity and structure using melting point analysis, FT-IR (C=O stretch at ~1700 cm⁻¹), and ¹H NMR (aldehyde proton at δ 9.8–10.0 ppm; imidazole protons at δ 7.5–8.0 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Essential Techniques :
- ¹H/¹³C NMR : Assign aldehyde (δ ~10 ppm), ethoxy linker (δ ~4.5 ppm for OCH₂), and imidazole aromatic protons (δ 7.5–8.0 ppm). Compare with computed spectra for validation .
- FT-IR : Identify carbonyl (C=O) and ether (C-O-C) stretches .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 231.087) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?
- Approach :
- Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the aldehyde proton and adjacent aromatic carbons confirm connectivity .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify discrepancies .
- Case Study : In , elemental analysis (%C, %H, %N) was used to validate purity when IR/NMR data were ambiguous .
Q. What crystallographic methods determine the molecular conformation and intermolecular interactions?
- Procedure :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: ethanol/water). Collect data at 100 K to minimize thermal motion.
- Analysis : Calculate dihedral angles (e.g., imidazole vs. benzaldehyde plane: ~5° deviation) and hydrogen-bonding networks (e.g., C–H⋯O interactions forming columnar structures) .
Q. How to design derivatives to study structure-activity relationships (SAR) for anticancer activity?
- Strategy :
- Modify Substituents : Introduce electron-withdrawing groups (e.g., nitro, halogens) on the benzaldehyde ring or imidazole moiety.
- Synthetic Routes : Use copper-catalyzed click chemistry to append triazole-thiazole hybrids (see ) or Suzuki-Miyaura coupling for aryl extensions .
- Biological Testing : Evaluate antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values to establish SAR trends .
Q. What in vitro assays are suitable for assessing antimicrobial or anticancer activity?
- Protocols :
- Antimicrobial : Broth microdilution assay (MIC determination against S. aureus, E. coli) .
- Anticancer :
- MTT Assay : Treat cells for 48–72 hours, measure absorbance at 570 nm .
- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to quantify apoptotic cells .
Q. How can computational docking predict target interactions for this compound?
- Workflow :
- Target Selection : Prioritize proteins like tubulin (PDB ID: 1SA0) or DNA topoisomerase II.
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (correct tautomerization of imidazole) and optimize protein binding sites.
- Validation : Compare docking poses (e.g., imidazole stacking with aromatic residues) with crystallographic data from .
Data Contradiction Analysis
Q. How to address conflicting yields in synthetic protocols under varying conditions?
- Troubleshooting :
- Catalyst Optimization : Replace glacial acetic acid () with p-toluenesulfonic acid for higher efficiency in imine formation .
- Solvent Screening : Compare DMF () vs. ethanol () for reaction rates and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
